4-Bromo-2-(tert-butyl)benzonitrile
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Description
4-Bromo-2-(tert-butyl)benzonitrile is a chemical compound with the CAS Number: 1369819-64-6 . It has a molecular weight of 238.13 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H12BrN . The InChI code for this compound is 1S/C11H12BrN/c1-11(2,3)10-6-9(12)5-4-8(10)7-13/h4-6H,1-3H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a sealed container in a dry room .Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo reactions at the benzylic position . The bromine atom in the compound can be replaced by other groups in a nucleophilic substitution reaction .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
The compound’s interactions with its targets could potentially lead to various biochemical changes .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment .
Properties
IUPAC Name |
4-bromo-2-tert-butylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-11(2,3)10-6-9(12)5-4-8(10)7-13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUYUKQNAQOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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